

Technical Guide: (4-Nitrobenzyl)triphenylphosphonium bromide (CAS No. 2767-70-6)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(4-Nitrobenzyl)triphenylphosphonium bromide
Cat. No.:	B109586

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive chemical information, safety data, and key applications for **(4-Nitrobenzyl)triphenylphosphonium bromide**. The content is structured to serve as an in-depth resource for laboratory and research purposes, with a focus on its utility in organic synthesis.

Chemical Information

(4-Nitrobenzyl)triphenylphosphonium bromide is a phosphonium salt that is a crucial reagent in organic chemistry, particularly in the synthesis of alkenes through the Wittig reaction. [\[1\]](#)

General Information

Property	Value	Reference(s)
CAS Number	2767-70-6	[2] [3]
IUPAC Name	(4-nitrophenyl)methyl-triphenylphosphonium bromide	[3]
Synonyms	Triphenyl(4-nitrobenzyl)phosphonium bromide, (p-Nitrobenzyl)triphenylphosphonium bromide	[1]
EC Number	220-444-0	[3]
MDL Number	MFCD00032108	[1]

Physical and Chemical Properties

Property	Value	Reference(s)
Molecular Formula	C ₂₅ H ₂₁ BrNO ₂ P	[1] [3]
Molecular Weight	478.32 g/mol	[3]
Appearance	White to pale brown/yellow crystalline powder	[1]
Melting Point	275 °C (decomposes)	[4]
Solubility	Soluble in methanol.	
InChI Key	IPJPTPFIJLFWLP-UHFFFAOYSA-M	[2]
SMILES	[Br].[O]-INVALID-LINK--c1ccc(C--INVALID-LINK--c3cccc3)c4cccc4)cc1	

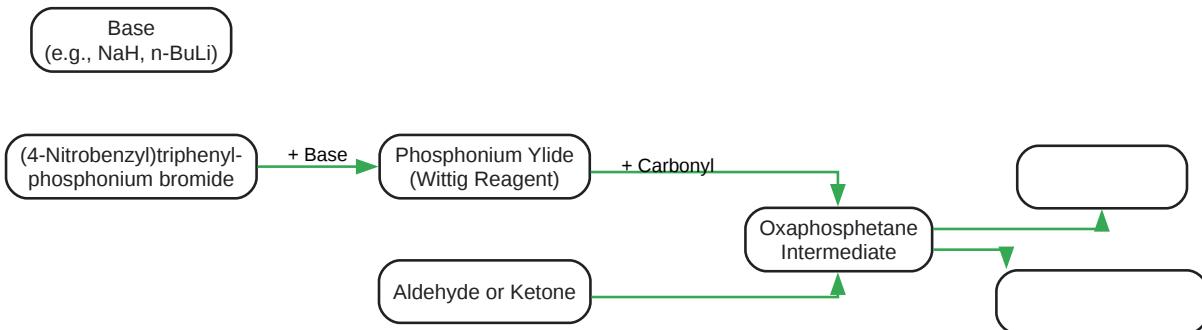
Safety and Handling

(4-Nitrobenzyl)triphenylphosphonium bromide is classified as a hazardous substance and requires careful handling in a laboratory setting.

Hazard Identification

| Hazard Class | GHS Code | Description | Reference(s) | |---|---|---| | Skin Irritation | H315 | Causes skin irritation | [3] | | Eye Irritation | H319 | Causes serious eye irritation | [3] | | Specific target organ toxicity — single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation | [3] |

Precautionary Measures


| Precaution | GHS Code | Description | Reference(s) | |---|---|---| | Prevention | P261, P264, P280 | Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection. | | | Response | P302+P352, P305+P351+P338 | IF ON SKIN: Wash with plenty of water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | | | Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | | | Disposal | P501 | Dispose of contents/container in accordance with local regulations. | |

Applications in Organic Synthesis

The primary application of **(4-Nitrobenzyl)triphenylphosphonium bromide** is as a precursor to a phosphonium ylide for use in the Wittig reaction.[5] This reaction is a powerful method for the formation of carbon-carbon double bonds, yielding alkenes from aldehydes or ketones. The presence of the nitro group makes this reagent particularly useful for the synthesis of nitro-substituted stilbenes and other conjugated systems.[6]

The Wittig Reaction: An Overview

The Wittig reaction involves the reaction of a phosphorus ylide with a carbonyl compound to form an alkene and triphenylphosphine oxide. The ylide is typically generated *in situ* by treating the phosphonium salt with a base.

[Click to download full resolution via product page](#)

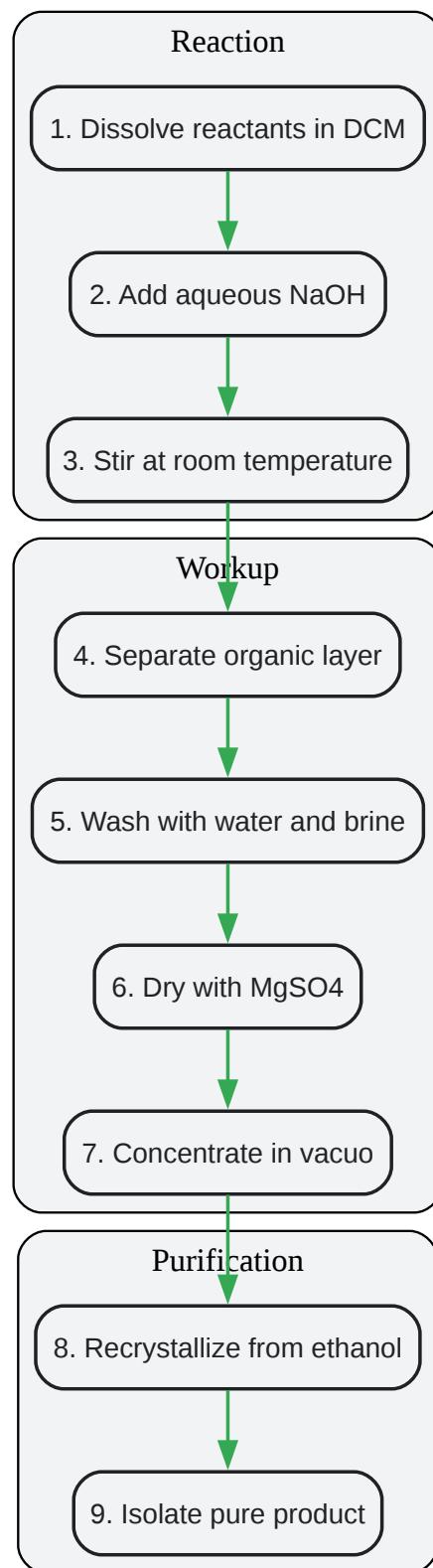
General overview of the Wittig reaction.

Experimental Protocols

The following is a representative protocol for the synthesis of a stilbene derivative using **(4-Nitrobenzyl)triphenylphosphonium bromide**, adapted from literature procedures for the Wittig reaction.^{[6][7]}

Synthesis of 4,4'-Dinitrostilbene

This protocol details the reaction of **(4-Nitrobenzyl)triphenylphosphonium bromide** with 4-nitrobenzaldehyde to yield 4,4'-dinitrostilbene.


Materials:

- **(4-Nitrobenzyl)triphenylphosphonium bromide** (1.0 equivalent)
- 4-Nitrobenzaldehyde (1.0 equivalent)
- Sodium hydroxide (or other suitable base)
- Dichloromethane (solvent)
- Water

- Anhydrous magnesium sulfate
- Ethanol (for recrystallization)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve **(4-Nitrobenzyl)triphenylphosphonium bromide** and 4-nitrobenzaldehyde in dichloromethane.
- Base Addition: Slowly add an aqueous solution of sodium hydroxide to the flask with vigorous stirring. The formation of the ylide is often indicated by a color change.
- Reaction: Allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours), monitoring the progress by thin-layer chromatography (TLC).
- Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the organic layer with water and brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purification: The crude product, which contains the desired alkene and triphenylphosphine oxide, can be purified by recrystallization from a suitable solvent such as ethanol.

[Click to download full resolution via product page](#)

Workflow for the synthesis of 4,4'-dinitrostilbene.

Spectroscopic Data

Spectroscopic data is essential for the characterization of **(4-Nitrobenzyl)triphenylphosphonium bromide**. Representative data can be found in public databases such as SpectraBase and PubChem.[\[2\]](#)[\[3\]](#)

¹H NMR

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the triphenylphosphine and the 4-nitrobenzyl groups, as well as a signal for the methylene protons adjacent to the phosphorus atom.

¹³C NMR

The carbon NMR spectrum will display signals corresponding to the carbon atoms in the aromatic rings and the methylene bridge.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the nitro group (typically around 1520 and 1340 cm⁻¹), C-H bonds of the aromatic rings, and the P-Ph bond.

Biological Context and Signaling Pathways

Currently, there is no direct evidence to suggest that **(4-Nitrobenzyl)triphenylphosphonium bromide** itself is an active modulator of specific biological signaling pathways. Its primary relevance in drug development and biological research lies in its use as a synthetic building block for creating molecules with potential biological activity.

It is noteworthy that the triphenylphosphonium cation is a well-known mitochondrial targeting moiety. When incorporated into a molecule, it can facilitate its accumulation within the mitochondria due to the large mitochondrial membrane potential. This property is exploited in the design of mitochondria-targeted drugs and probes. Therefore, while the title compound is not directly involved in signaling, it can be used to synthesize derivatives that are designed to act on mitochondrial targets.

Conclusion

(4-Nitrobenzyl)triphenylphosphonium bromide is a valuable and versatile reagent for organic synthesis, particularly for the construction of carbon-carbon double bonds via the Wittig reaction. Its chemical properties and reactivity make it a key component in the synthesis of various organic molecules, including those with potential applications in materials science and medicinal chemistry. Proper safety precautions are essential when handling this compound. This guide provides a foundational understanding for researchers and professionals working with this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. spectrabase.com [spectrabase.com]
- 3. (p-Nitrobenzyl)triphenylphosphonium bromide | C25H21BrNO2P | CID 197008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (4-NITROBENZYL)TRIPHENYLPHOSPHONIUM BROMIDE | 2767-70-6 [chemicalbook.com]
- 5. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 6. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- To cite this document: BenchChem. [Technical Guide: (4-Nitrobenzyl)triphenylphosphonium bromide (CAS No. 2767-70-6)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b109586#cas-number-2767-70-6-chemical-information-and-safety-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com